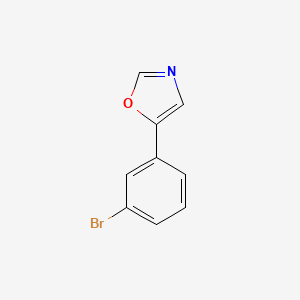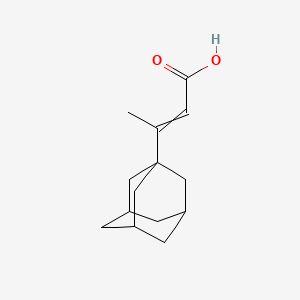
5-(3-Bromophényl)-1,3-oxazole
Vue d'ensemble
Description
The compound "5-(3-Bromophenyl)-1,3-oxazole" is a derivative of 1,3-oxazole, a heterocyclic compound containing an oxygen and a nitrogen atom in a five-membered ring. The presence of a bromophenyl group at the 5-position indicates potential reactivity for further chemical modifications due to the presence of the bromine atom, which is a good leaving group in substitution reactions.
Synthesis Analysis
The synthesis of 1,3-oxazole derivatives can be achieved through various methods. For instance, the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole provides a reactive C-5 carbanion that can be further reacted with electrophiles, such as aldehydes and ketones, to yield 2,5-disubstituted-1,3-oxazoles . This method could potentially be adapted to synthesize the target compound by introducing a 3-bromophenyl group at the appropriate step.
Molecular Structure Analysis
The molecular structure of oxazole derivatives has been extensively studied. For example, the synthesis and characterization of a related compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, involved single-crystal X-ray diffraction analysis, which revealed the presence of intramolecular hydrogen bonds stabilizing the structure . Similar analytical techniques could be employed to determine the precise molecular structure of "5-(3-Bromophenyl)-1,3-oxazole".
Chemical Reactions Analysis
The bromophenyl group in the compound suggests that it could participate in various chemical reactions, particularly electrophilic aromatic substitution. The bromine atom could be displaced by nucleophiles in reactions such as Suzuki coupling, which is facilitated by the formation of 5-iodo- and 5-tri-n-butylstannyl oxazoles as intermediates for cross-coupling reactions . Additionally, the oxazole ring itself can undergo nucleophilic ring-opening reactions, as demonstrated by the versatility of 4-bis(methylthio)methylene-2-phenyloxazol-5-one in synthesizing various substituted oxazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can be inferred from related compounds. For instance, the crystallographic analysis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate provides insights into the solid-state structure and potential intermolecular interactions . The presence of a bromine atom in "5-(3-Bromophenyl)-1,3-oxazole" would influence its physical properties, such as melting point and solubility, and could also affect its reactivity in chemical reactions.
Applications De Recherche Scientifique
Activité anticancéreuse
Le composé 5-(3-Bromophényl)-1,3-oxazole a été utilisé dans la synthèse d'analogues ayant une activité anticancéreuse potentielle. Ces analogues ont été caractérisés et testés pour leur efficacité contre les cellules cancéreuses, les études de docking moléculaire, les prédictions ADME (absorption, distribution, métabolisme et excrétion) et la toxicité faisant partie de la recherche .
Synthèse organique
Ce composé sert de précurseur en synthèse organique, contribuant à la création de diverses structures chimiques pouvant être utilisées pour un développement ultérieur en chimie médicinale .
Chimie médicinale
En chimie médicinale, this compound est utilisé pour développer de nouveaux médicaments et agents thérapeutiques. Son rôle dans la synthèse de composés ayant une activité biologique est crucial .
Recherche en biochimie
Le composé trouve des applications dans la recherche en biochimie où il peut être utilisé pour étudier les réactions enzymatiques ou les voies métaboliques impliquant des structures d'oxazole similaires .
Analyse de la structure cristalline
Des composés apparentés ont été analysés par diffraction des rayons X pour déterminer leur structure, ce qui est essentiel pour comprendre leurs propriétés chimiques et leurs applications potentielles .
Études in silico
Des études in silico, notamment le docking moléculaire et la modélisation computationnelle, sont menées en utilisant ce composé pour prédire son interaction avec les cibles biologiques, ce qui est vital pour la conception de médicaments .
Études ADME
Le rôle du composé dans les études ADME aide à prédire son comportement au sein des systèmes biologiques, ce qui est important pour les processus de développement de médicaments .
Prédiction de la toxicité
Les études de prédiction de la toxicité impliquant this compound sont importantes pour garantir la sécurité des agents thérapeutiques potentiels dérivés de ce composé .
Safety and Hazards
The safety data sheet for 5-(3-Bromophenyl)-1,3-oxazole indicates that it should be stored in a sealed container in a dry room at normal temperature . Hazard statements include H301-H315-H319-H335, indicating that the compound is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Future research could focus on further elucidating the physical and chemical properties of 5-(3-Bromophenyl)-1,3-oxazole, as well as its potential applications in various fields. For instance, borinic acids, a class of compounds that includes 5-(3-Bromophenyl)-1,3-oxazole, have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . Further studies could also explore the potential biological activities of 5-(3-Bromophenyl)-1,3-oxazole and its analogs .
Propriétés
IUPAC Name |
5-(3-bromophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYZQMXSOVOSIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383785 | |
| Record name | 5-(3-bromophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817870 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
243455-57-4 | |
| Record name | 5-(3-bromophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)


![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)








![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)